N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carboxamide
Description
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c26-20(21-12-14-1-5-17-18(11-14)28-13-27-17)25-9-7-24(8-10-25)19-6-4-16(22-23-19)15-2-3-15/h1,4-6,11,15H,2-3,7-10,12-13H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZJPAWQGWEHMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Structural Analogues
Piperazine Derivatives with Benzodioxole Substituents
- HT-3 (4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-ylmethanone): This compound shares the benzodioxolemethyl-piperazine motif but replaces the carboxamide and cyclopropylpyridazine with a sulfone-linked benzo[b]thiophene group. The absence of the carboxamide linker reduces hydrogen-bonding capacity, while the sulfone group may enhance solubility .
- 4-(Benzo[d][1,3]dioxol-5-ylmethyl)-N-(3,4-dichlorophenyl)piperazine-1-carboxamide :
Structurally analogous, this compound substitutes the cyclopropylpyridazine with a dichlorophenyl group. The electron-withdrawing Cl atoms may increase receptor affinity but reduce metabolic stability compared to the cyclopropylpyridazine in the target compound .
Piperidine vs. Piperazine Core
Heterocyclic Variants
- Compound 4a (Thiadiazole-Benzodioxole) :
Features a thiadiazole ring fused to benzodioxole, lacking the piperazine-carboxamide scaffold. The thiadiazole may enhance acetylcholinesterase inhibition but reduce versatility in target engagement compared to the target compound .
Physicochemical Properties
The cyclopropylpyridazine group balances lipophilicity and solubility, while the dichlorophenyl analogue’s higher logP may limit bioavailability.
Pharmacological Data
Q & A
Basic: What are the common synthetic routes for N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carboxamide?
Answer:
Synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For example:
- Step 1: Preparation of the piperazine core via alkylation or carboxamide coupling (e.g., benzyl piperazine derivatives as in ).
- Step 2: Functionalization of the pyridazine ring with a cyclopropyl group using cyclopropylamine under controlled conditions (analogous to methods in and ).
- Step 3: Purification via column chromatography (e.g., normal-phase silica gel with methanol/ammonium gradients) to achieve >85% purity (as seen in ).
Key considerations: Optimize reaction time, solvent polarity, and stoichiometry to minimize byproducts like unreacted intermediates .
Basic: How is the compound structurally characterized in academic research?
Answer:
Standard characterization includes:
- Spectroscopy: ¹H/¹³C-NMR for proton/carbon assignments (e.g., benzo[d][1,3]dioxole protons at δ ~6.8–7.1 ppm; piperazine carbons at δ ~45–55 ppm) .
- Mass spectrometry: High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ peaks within ±0.001 Da accuracy) .
- X-ray crystallography: Single-crystal diffraction to resolve 3D geometry (applied to similar pyrazole-carbohydrazides in and ).
Advanced: What computational methods are used to predict the compound’s interactions with biological targets?
Answer:
- Density Functional Theory (DFT): B3LYP/6-311G** calculations assess electronic properties (e.g., HOMO-LUMO gaps) and solvent effects via IEFPCM models .
- Molecular docking: AutoDock or Schrödinger Suite to simulate binding to receptors (e.g., docking into kinase active sites, with binding affinity scores < -7.0 kcal/mol indicating strong interactions) .
Validation: Compare computational results with experimental assays (e.g., SPR or ITC) to resolve discrepancies .
Advanced: How can researchers address low yields in the final coupling step of the synthesis?
Answer:
Low yields (~30–50%) often arise from steric hindrance or competing side reactions. Mitigation strategies include:
- Catalyst optimization: Use Pd(OAc)₂/Xantphos for Suzuki couplings (improves cross-coupling efficiency) .
- Temperature control: Maintain ≤60°C to prevent decomposition of the cyclopropylpyridazine moiety .
- Solvent screening: Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates ( ).
Advanced: How does the benzo[d][1,3]dioxole moiety influence the compound’s pharmacokinetic properties?
Answer:
- Lipophilicity: The dioxole ring increases logP by ~1.5 units, enhancing membrane permeability (measured via PAMPA assays) .
- Metabolic stability: Resistance to CYP3A4-mediated oxidation due to electron-withdrawing effects of the dioxole oxygen atoms .
Experimental validation: Compare plasma stability profiles with/without the dioxole group using LC-MS/MS .
Advanced: What strategies are recommended for resolving contradictory data in receptor binding assays?
Answer:
Contradictions (e.g., high computational affinity vs. low experimental IC₅₀) may arise from:
- Conformational flexibility: Use MD simulations (100 ns trajectories) to assess dynamic binding modes .
- Buffer interference: Validate assays in multiple buffers (e.g., Tris vs. PBS) to rule out ionic strength effects .
- Orthogonal assays: Combine SPR (for kinetics) with fluorescence polarization (for equilibrium binding) .
Advanced: How can crystallography data inform SAR studies for this compound?
Answer:
- Hydrogen bonding: X-ray structures reveal critical interactions (e.g., piperazine NH with Asp189 in thrombin) .
- Torsion angles: Pyridazine-cyclopropyl dihedral angles >30° correlate with reduced steric clashes in docking .
Application: Design analogs with substituted cyclopropyl groups (e.g., fluorocyclopropane) to modulate binding .
Advanced: What in vitro models are suitable for evaluating the compound’s neuropharmacological potential?
Answer:
- Neuronal cell lines: SH-SY5Y or PC12 cells for cytotoxicity (MTT assay) and neurite outgrowth studies .
- Receptor profiling: Radioligand displacement assays (e.g., ³H-spiperone for dopamine D2/D3 receptors) .
Data interpretation: IC₅₀ values < 100 nM suggest therapeutic relevance; validate with patch-clamp electrophysiology .
Advanced: How to optimize storage conditions to prevent hydrolysis of the carboxamide group?
Answer:
- Temperature: Store at -20°C in anhydrous DMSO or ethanol (prevents water-mediated degradation) .
- Lyophilization: Freeze-dry the compound with trehalose (5% w/v) as a cryoprotectant .
Stability testing: Monitor via HPLC (degradation peaks >5% indicate instability) .
Advanced: What are the challenges in scaling up the synthesis for preclinical studies?
Answer:
- Purification bottlenecks: Replace column chromatography with recrystallization (e.g., using ethyl acetate/hexane) .
- Cyclopropane handling: Use flow chemistry to safely manage high-pressure conditions for cyclopropylamine reactions .
- Yield consistency: Implement PAT (Process Analytical Technology) tools for real-time monitoring .
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